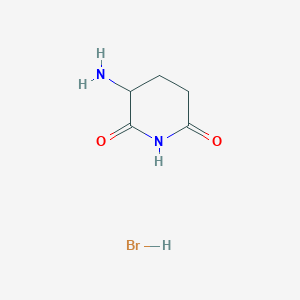

3-Aminopiperidine-2,6-dione hydrobromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Aminopiperidine-2,6-dione hydrobromide is a chemical compound with the molecular formula C5H9BrN2O2. It is a derivative of piperidine, a six-membered ring containing nitrogen. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

作用机制

Target of Action

The primary target of 3-Aminopiperidine-2,6-dione hydrobromide is Cereblon (CRBN) . CRBN is a protein targeted by a class of immunomodulatory drugs known as Cereblon E3 ligase modulators . These drugs adjust immune responses and contain an imide group .

Biochemical Pathways

The compound is involved in the biosynthesis of microbial blue pigment indigoidine . It is a biosynthetic intermediate in this process .

Result of Action

The compound, being a biosynthetic intermediate of microbial blue pigment indigoidine, plays a crucial role in the production of this pigment . It is also a pharmacophore of thalidomide and its analog drugs, which have anti-tumor effects .

生化分析

Biochemical Properties

3-Aminopiperidine-2,6-dione hydrobromide is involved in the biosynthesis of indigoidine, a microbial blue pigment . It interacts with enzymes in the IdgS domain, which is responsible for the biosynthesis of indigoidine .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into (S)-3-aminopiperidine-2,6-dione, a key intermediate in the biosynthesis of thalidomide and its analog drugs . This process involves the offloading and cyclization of L-glutamine tethered to the indigoidine assembly line by the thioesterase domain, followed by dehydrogenation by the oxidation domain .

Metabolic Pathways

This compound is involved in the biosynthesis of indigoidine

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopiperidine-2,6-dione hydrobromide typically involves the cyclization of L-glutamine. The process includes the following steps:

Cyclization: L-glutamine undergoes cyclization to form the intermediate 3-aminopiperidine-2,6-dione.

Hydrobromide Formation: The intermediate is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic methods. Enzymes such as IdgS are used to catalyze the cyclization of L-glutamine, followed by chemical treatment to obtain the hydrobromide salt .

化学反应分析

Types of Reactions

3-Aminopiperidine-2,6-dione hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The amino group can participate in substitution reactions to form various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Amine derivatives.

Substitution: Substituted piperidine derivatives.

科学研究应用

3-Aminopiperidine-2,6-dione hydrobromide has several applications in scientific research:

Medicinal Chemistry: It is a key intermediate in the synthesis of thalidomide and its analogs, which are used as anti-cancer and immunomodulatory drugs.

Organic Synthesis: The compound is used as a building block in the synthesis of various organic molecules.

Biological Research: It serves as a biosynthetic intermediate in the production of microbial pigments like indigoidine.

Industrial Applications: The compound is used in the production of dyes and pigments.

相似化合物的比较

Similar Compounds

3-Aminopiperidine-2,6-dione hydrochloride: Similar in structure but differs in the counterion.

2,6-Dioxopiperidine derivatives: These compounds share the piperidine ring structure but have different substituents.

Uniqueness

3-Aminopiperidine-2,6-dione hydrobromide is unique due to its specific role as an intermediate in the synthesis of important pharmaceutical compounds like thalidomide. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis .

生物活性

3-Aminopiperidine-2,6-dione hydrobromide (3AP) is a synthetic compound with significant potential in medicinal chemistry, particularly as an anti-cancer agent. Its structure features a piperidine ring with an amine group and two carbonyl groups, giving it unique biological properties. This article reviews the biological activity of 3AP, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₅H₉BrN₂O₂

- Molecular Weight : 164.59 g/mol

- CAS Number : 90802-45-2

The hydrobromide salt form enhances the solubility of 3AP in aqueous solutions, making it suitable for various biological assays and applications.

Research indicates that 3AP exhibits multiple mechanisms that contribute to its biological activity:

-

Inhibition of DNA Synthesis :

- One proposed mechanism involves the inhibition of benzoate, an enzyme critical for DNA synthesis. By blocking this enzyme, 3AP can hinder cellular proliferation in cancer cells.

-

Antiangiogenic Properties :

- 3AP has been shown to impede the formation of new blood vessels (angiogenesis), which is essential for tumor growth. This property may enhance its effectiveness as an anti-cancer agent.

-

Reduction of Inflammatory Markers :

- Studies suggest that 3AP can lower the expression of tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammation and cancer progression.

Biological Activity in Cancer Research

3AP has been investigated for its effects on various cancer cell lines:

| Cancer Type | Effect Observed | Reference |

|---|---|---|

| Prostate Cancer | Inhibition of cell growth | |

| Leukemia | Induction of apoptosis | |

| Multiple Myeloma | Decreased cell viability |

These findings highlight the compound's potential as a lead candidate for developing new therapeutic agents targeting cancer.

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of 3AP:

- A study published in Nature demonstrated that 3AP effectively reduced tumor size in murine models of prostate cancer by inhibiting angiogenesis and promoting apoptosis in tumor cells.

- Another research article highlighted the compound's ability to synergize with existing chemotherapeutic agents, enhancing their efficacy against resistant cancer cell lines .

Synthesis and Modifications

The synthesis of 3AP typically involves several steps starting from L-glutamine. The process includes protection, cyclization, and deprotection steps to yield the final product efficiently under mild conditions . This method allows for further modifications to enhance the compound's biological activity and specificity.

属性

IUPAC Name |

3-aminopiperidine-2,6-dione;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.BrH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGRLXLAQOHQKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。